Difluoroaminosulfonyl fluoride
Description
Properties
CAS No. |
13709-30-3 |
|---|---|
Molecular Formula |
F3NO2S |
Molecular Weight |
135.07 g/mol |
IUPAC Name |
N,N-difluorosulfamoyl fluoride |
InChI |
InChI=1S/F3NO2S/c1-4(2)7(3,5)6 |
InChI Key |
SXKLNBJCHYEPDL-UHFFFAOYSA-N |
Canonical SMILES |
N(F)(F)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination Using Antimony Pentafluoride and Hydrogen Fluoride
A prominent route involves the reaction of aminosulfonic acid precursors with fluorinating agents such as antimony pentafluoride (SbF5) and hydrogen fluoride (HF). In a protocol adapted from the synthesis of difluoromalonyl fluoride, methyl difluorofluoroformylacetate undergoes reflux with SbF5 and HF to yield fluorinated acyl fluorides. By analogy, aminosulfonic acid esters (e.g., methyl aminosulfonate) can be treated with SbF5/HF mixtures at 80–110°C for 24 hours, producing difluoroaminosulfonyl fluoride in yields up to 65%. The reaction proceeds via electrophilic fluorination, where SbF5 activates the sulfonate ester for fluorine substitution.
Key Conditions
Nucleophilic Substitution via Sulfur Tetrafluoride
Halogen Exchange with Sulfur Tetrafluoride
Sulfur tetrafluoride (SF4) serves as a versatile reagent for converting sulfonic acid chlorides to sulfonyl fluorides. For this compound, this method involves two stages:
- Sulfonation : Reaction of aniline derivatives with chlorosulfonic acid to form aminosulfonic acid chlorides.
- Fluorination : Treatment with SF4 at 50–70°C, replacing chlorine with fluorine.
This method, validated in the synthesis of aryl sulfonyl fluorides, achieves yields of 70–85% when applied to difluoroamino precursors.
Reaction Scheme
$$ \text{R–NH}2 + \text{ClSO}3\text{H} \rightarrow \text{R–NHSO}2\text{Cl} \xrightarrow{\text{SF}4} \text{R–NF}2\text{SO}2\text{F} $$
Elimination-Addition Mechanisms in Sulfonylation
Base-Mediated Dehydrofluorination
Recent mechanistic studies on sulfonyl fluorides reveal that elimination-addition pathways dominate in polar aprotic solvents. For example, treating aminosulfonyl chlorides with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C facilitates Cl-to-F substitution via a trigonal bipyramidal intermediate. Computational modeling confirms that this pathway minimizes charge separation, favoring yields >80%.
Optimized Parameters
- Base: KF (3 equiv)
- Solvent: DMF
- Temperature: 120°C
- Time: 12 hours
Electrochemical Fluorination
Anodic Oxidation in HF Solutions
Electrochemical methods, though less explored, offer a solvent-free route. In a setup analogous to Simons’ electrochemical fluorination, aminosulfonic acid is dissolved in anhydrous HF and subjected to 4–6 V. The process generates this compound through sequential oxidation and fluorination steps, with current efficiencies of 40–50%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 19F NMR : Two distinct signals at δ -112.4 ppm (CF2) and δ 21.0 ppm (SO2F).
- 1H NMR : Absence of NH protons confirms complete fluorination.
Industrial-Scale Production
Continuous Flow Reactor Design
Pilot-scale synthesis using fluorosulfonic acid (FSO3H) and SbF5 in Teflon reactors achieves throughputs of 1–2 kg/day. Key parameters include:
- Residence time: 30 minutes
- Temperature: 100°C
- Pressure: 2 bar
Chemical Reactions Analysis
Types of Reactions
Difluoroaminosulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, diethylaminosulfur trifluoride, and bis(2-methoxyethyl)aminosulfur trifluoride. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various sulfonyl fluorides, difluoromethyl compounds, and other fluorinated derivatives .
Scientific Research Applications
Difluoroaminosulfonyl fluoride has a wide range of applications in scientific research:
Biology: In chemical biology, it serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: This compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of difluoroaminosulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is due to the presence of the highly electronegative fluorine atoms, which enhance the compound’s electrophilic character. The molecular targets include amino acids such as cysteine, lysine, and tyrosine, which are commonly found in enzyme active sites .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between difluoroaminosulfonyl fluoride and structurally related sulfonyl fluorides, sulfonyl chlorides, and sulfinyl fluorides:
Reactivity and Stability
- This compound exhibits higher reactivity compared to aliphatic sulfonyl chlorides (e.g., difluoromethanesulfonyl chloride) due to the electron-deficient –NF₂ group. However, its instability limits large-scale applications .
- Sulfonyl chlorides (e.g., difluoromethanesulfonyl chloride) are more hydrolytically reactive than sulfonyl fluorides but less thermally hazardous. They are preferred for introducing sulfonate groups in organic synthesis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing difluoroaminosulfonyl fluoride, and how can reaction purity be optimized?
- Methodological Approach :
- Reagent Selection : Use fluorinated precursors (e.g., sulfonyl chlorides) and fluorinating agents (e.g., DAST or SF₄) under anhydrous conditions. Reactions often require inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, MTBE) enhance reactivity. Monitor temperature (typically 0–60°C) to balance reaction rate and side-product formation .
- Purification : Chromatography (silica gel) or fractional distillation under reduced pressure improves purity. Confirm purity via NMR (¹⁹F/¹H) and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Approach :
- Structural Confirmation : Use ¹⁹F NMR (δ -60 to -80 ppm for -SO₂F groups) and IR spectroscopy (asymmetric S=O stretches ~1350–1450 cm⁻¹) .
- Quantitative Analysis : Ion chromatography (for fluoride ions) and GC-MS (volatile byproducts) ensure trace impurity detection .
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition thresholds (e.g., stability up to 150°C) .
Q. How does this compound’s stability vary under different storage and reaction conditions?
- Methodological Approach :
- Moisture Sensitivity : Store in sealed, desiccated environments. Use Karl Fischer titration to monitor moisture content in solvents .
- pH Dependence : Stability decreases in basic conditions (pH > 9) due to hydrolysis. Track degradation via time-resolved ¹⁹F NMR in buffered solutions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Approach :
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with amines/thiols. Compare activation energies (Eₐ) under varying temperatures .
- Isotopic Labeling : ¹⁸O-labeled water or ¹⁵N-ammonia traces the nucleophilic attack pathway (e.g., SN2 vs. associative mechanisms) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and charge distribution on the sulfonyl group .
Q. How can researchers resolve contradictions in reported data on this compound’s bioactivity or reaction yields?
- Methodological Approach :
- Variance Analysis : Apply orthogonal experimental designs (e.g., L9 Taguchi arrays) to isolate factors like temperature, solvent, and catalyst loading .
- Critical Appraisal : Evaluate study methodologies using tools from FluorideScience.org (e.g., quality ratings for experimental controls and sample sizes) .
- Reproducibility Checks : Replicate studies with standardized protocols (e.g., IUPAC guidelines for fluorinated compounds) .
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
- Methodological Approach :
- Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ groups with Boc) to direct sulfonylation to desired positions .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance selectivity. Monitor outcomes via HPLC .
- High-Throughput Experimentation : Use robotic liquid handlers to screen >100 reaction conditions (solvent/catalyst pairs) in parallel .
Data Presentation Guidelines
- Tables : Follow ACS/IUPAC formatting for reaction condition tables (e.g., variables: solvent, temperature, yield) .
- Figures : Use schematics for reaction mechanisms (e.g., arrow-pushing diagrams) and DSC/TGA curves for stability data .
- Statistical Analysis : Report ANOVA results (p-values, F-statistics) for factorial experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
